Bienvenue dans la boutique en ligne BenchChem!

4-Amino-3-butoxybenzoic acid

Lipophilicity Drug Design ADME

Procure 4-Amino-3-butoxybenzoic acid as your definitive reference standard for benoxinate (oxybuprocaine) analysis. As the principal hydrolytic degradation product and official European Pharmacopoeia Impurity B, substitution with shorter-chain analogs (e.g., 4-amino-3-methoxybenzoic acid) invalidates chromatographic methods due to altered LogP (~2.7) and retention characteristics. Essential for validated stability-indicating HPLC assays (retention ~2.3 min), metabolite quantification in ADME studies, and system suitability testing. Accept only the exact molecule to ensure regulatory compliance.

Molecular Formula C11H15NO3
Molecular Weight 209.24 g/mol
CAS No. 23442-22-0
Cat. No. B1588367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3-butoxybenzoic acid
CAS23442-22-0
Molecular FormulaC11H15NO3
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESCCCCOC1=C(C=CC(=C1)C(=O)O)N
InChIInChI=1S/C11H15NO3/c1-2-3-6-15-10-7-8(11(13)14)4-5-9(10)12/h4-5,7H,2-3,6,12H2,1H3,(H,13,14)
InChIKeyHXPQKILUHVHNEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-3-butoxybenzoic Acid (CAS 23442-22-0): Product-Specific Evidence Guide for Scientific Procurement


4-Amino-3-butoxybenzoic acid (CAS 23442-22-0) is a substituted benzoic acid featuring an amino group at the para-position and a butoxy group at the meta-position [1]. It is a white crystalline solid with a molecular formula of C11H15NO3 and a molecular weight of 209.24 g/mol [1]. The compound is most prominently recognized as the primary hydrolytic degradation product of benoxinate (oxybuprocaine) [2][3] and is an official European Pharmacopoeia impurity (Oxybuprocaine Impurity B) .

Why 4-Amino-3-butoxybenzoic Acid Cannot Be Replaced by Other Aminobenzoic Acid Derivatives


Generic substitution of 4-Amino-3-butoxybenzoic acid with other aminobenzoic acid derivatives, even those with seemingly similar substitution patterns (e.g., 4-amino-3-methoxybenzoic acid or 4-amino-3-ethoxybenzoic acid), is not scientifically valid for several critical reasons. The specific length of the 3-butoxy chain confers a unique lipophilicity profile (LogP) [1], which dictates its distinct chromatographic retention behavior [2] and its metabolic fate [3]. Furthermore, its role as a Pharmacopoeia-specified impurity standard means that analytical methods are specifically validated for this exact molecule; any other compound, regardless of structural similarity, would exhibit different retention times and detection characteristics, invalidating the method's accuracy and regulatory compliance [4].

Quantitative Differentiation of 4-Amino-3-butoxybenzoic Acid from Structural Analogs


Lipophilicity (LogP) Differentiation from Shorter Alkoxy-Chain Analogs

4-Amino-3-butoxybenzoic acid exhibits a LogP value approximately 0.7-0.8 log units higher than its 3-ethoxy analog, representing a significant difference in lipophilicity that directly impacts membrane permeability, solubility, and chromatographic behavior [1].

Lipophilicity Drug Design ADME Partition Coefficient

Chromatographic Retention Time Differentiation for Analytical Method Validation

In a validated stability-indicating HPLC method for benoxinate ophthalmic solutions, 4-amino-3-butoxybenzoic acid (the major degradation product) elutes at 2.3 minutes, whereas the parent drug benoxinate elutes at 4.5 minutes, providing a baseline resolution that is specific to this exact molecular structure [1][2].

Analytical Chemistry HPLC Impurity Profiling Method Validation

Metabolic Fate as the Primary Hydrolytic Metabolite of Benoxinate

In human metabolism studies, 4-amino-3-butoxybenzoic acid was identified as the primary metabolite of benoxinate, with 70–90% of the administered dose excreted as its glucuronide conjugate [1].

Drug Metabolism Pharmacokinetics Toxicology Metabolite Identification

Acid Dissociation Constant (pKa) Differentiation from Non-Alkoxy or Shorter Alkoxy Analogs

The predicted pKa of 4-amino-3-butoxybenzoic acid is 4.72 ± 0.10, which differs from related compounds and influences its ionization state and solubility under physiological and analytical conditions .

Physicochemical Properties pKa Ionization Solubility

Validated Research and Industrial Applications for 4-Amino-3-butoxybenzoic Acid


Reference Standard for Stability-Indicating HPLC Assays of Benoxinate Ophthalmic Solutions

As demonstrated by Chorny et al., 4-amino-3-butoxybenzoic acid is the principal degradation product of benoxinate. Laboratories performing stability studies or quality control of benoxinate 0.4% ophthalmic solutions require this compound as a reference standard to ensure accurate quantification of degradation. The validated method specifies a retention time of 2.3 minutes for this compound, which is essential for method accuracy and regulatory compliance [1].

Metabolite Reference Standard for Benoxinate Pharmacokinetic and Toxicokinetic Studies

Human metabolism studies have shown that 4-amino-3-butoxybenzoic acid, primarily as its glucuronide conjugate, accounts for 70–90% of the excreted dose of benoxinate. For any research involving the absorption, distribution, metabolism, and excretion (ADME) of benoxinate, this compound is an indispensable analytical standard for identifying and quantifying the major metabolite in biological matrices such as urine or plasma [2].

Impurity Standard for Benoxinate Drug Substance and Drug Product Analysis

This compound is officially designated as Oxybuprocaine Hydrochloride Impurity B in the European Pharmacopoeia. Analytical chemists and quality control laboratories in the pharmaceutical industry use this specific compound to prepare spiked samples, establish system suitability, and quantify this impurity in benoxinate active pharmaceutical ingredients (APIs) and finished drug products .

Synthetic Intermediate for Novel Benzoate Ester Local Anesthetics

The free carboxylic acid group of 4-amino-3-butoxybenzoic acid can be esterified with various amino alcohols to generate novel benzoate esters with potential local anesthetic activity. The specific lipophilicity imparted by the 3-butoxy group (LogP ≈ 2.7-2.8) [3] is a key design parameter that distinguishes this scaffold from shorter alkoxy chain analogs, influencing the duration of action and potency of the resulting esters. This compound serves as a crucial building block in medicinal chemistry efforts to develop new ester-type local anesthetics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Amino-3-butoxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.